5-((4-Methoxybenzyl)oxy)pyridin-2-amine
Description
5-((4-Methoxybenzyl)oxy)pyridin-2-amine is a pyridine derivative featuring a 4-methoxybenzyl ether group at position 5 and an amine group at position 2. The methoxybenzyl moiety introduces steric bulk and electron-donating properties, which may influence solubility, reactivity, and biological interactions.
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)methoxy]pyridin-2-amine |
InChI |
InChI=1S/C13H14N2O2/c1-16-11-4-2-10(3-5-11)9-17-12-6-7-13(14)15-8-12/h2-8H,9H2,1H3,(H2,14,15) |
InChI Key |
INPPUJGKPCHUHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CN=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(4-Methoxybenzyl)pyridin-2-amine
N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5f)
Schiff Bases of 2-Aminopyridine (e.g., N-(5-Methoxy-2-hydroxylbenzylidene)pyridin-2-amine)
- Structure : Imine linkage (C=N) instead of ether or oxadiazole .
- Key Differences :
- Schiff bases are prone to hydrolysis but exhibit tunable electronic properties via substituents.
- The hydroxyl group in the salicylaldehyde moiety enhances metal chelation.
- Activity : Antimicrobial activity against S. aureus and E. coli, influenced by substituents (e.g., nitro or bromo groups enhance potency) .
Pyrimidine Analogues (e.g., 5-(4-Methoxyphenyl)pyrimidin-2-amine)
5-(2-Methoxypyridin-3-yl)pyridin-2-amine
- Structure : Bipyridine system with methoxy substitution on the second pyridine ring .
- Increased nitrogen content may improve binding to metalloenzymes.
- Activity: No bioactivity reported; used in synthetic chemistry as a building block .
Structural and Functional Comparison Table
Discussion of Key Findings
- Bioactivity : The presence of heterocycles (e.g., oxadiazole in Compound 5f) or electron-withdrawing groups (e.g., nitro in Schiff bases) correlates with enhanced anticancer or antimicrobial activity .
- Structural Sensitivity: Minor changes, such as replacing an ether with an oxadiazole, significantly alter biological selectivity and potency.
- Pharmaceutical Relevance: Pyridine and pyrimidine derivatives are versatile scaffolds, with substitutions dictating applications in drug development or diagnostics .
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